O-去甲荷叶碱

描述

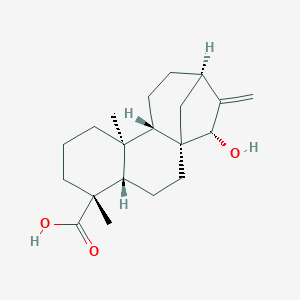

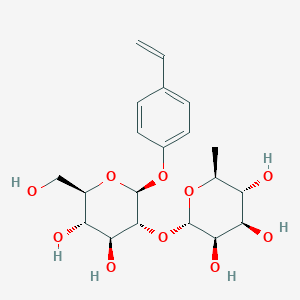

O-去甲努慈芬是一种阿朴啡类生物碱,存在于莲藕 (Nelumbo nucifera) 的叶片中。它以其多样的生物活性而闻名,并因其潜在的治疗应用而被研究。 这种化合物由于其抑制 hERG 钾离子通道的能力而特别有趣,使其成为药理学和药物化学研究的主题 .

作用机制

O-去甲努慈芬的作用机制涉及它与 hERG 钾离子通道的相互作用,导致其抑制。 这种抑制会影响心脏的电活动,这就是为什么它在心脏研究中受到关注 . O-去甲努慈芬还与其他分子靶点和通路相互作用,包括那些参与炎症和肿瘤生长的通路 .

生化分析

Biochemical Properties

O-Nornuciferine interacts with various biomolecules, primarily enzymes and proteins. It has been identified as a potent hERG channel inhibitor . The hERG channel plays a crucial role in the electrical activity of the heart, and its inhibition can affect heart rhythm.

Cellular Effects

O-Nornuciferine has shown various effects on different types of cells. For instance, it has been reported to inhibit the hERG channel in HEK293 cells . This inhibition can influence cell function, particularly in cardiac cells where the hERG channel plays a crucial role in maintaining normal heart rhythm.

Molecular Mechanism

O-Nornuciferine exerts its effects at the molecular level primarily through its interaction with the hERG channel. It acts as a potent inhibitor of this channel . The hERG channel is a protein that allows potassium ions to pass out of the cell, contributing to the repolarization of the cell’s membrane potential during the cardiac action potential. By inhibiting this channel, O-Nornuciferine can affect the electrical activity of the heart.

Temporal Effects in Laboratory Settings

The effects of O-Nornuciferine over time in laboratory settings have been observed in studies. For instance, it has been reported that O-Nornuciferine has an IC50 of 7.91 μM in vitro hERG blockages measured in HEK293 cells

Transport and Distribution

It is known to interact with the hERG channel, suggesting it can be transported to the cell membrane where this channel is located

Subcellular Localization

Given its interaction with the hERG channel, it is likely to be found at the cell membrane where this channel is located

准备方法

合成路线和反应条件: O-去甲努慈芬可以通过多种方法合成,包括使用离子液体结合超声波/微波辅助提取。 该方法已被证明是高效、快速且环境友好的 . 这种提取的最佳条件是使用 2.0 mol/L 的 1-丁基-3-甲基咪唑鎓溴化物溶液,固液比为 1:15,时间为 2 分钟,微波功率为 500 W .

工业生产方法: O-去甲努慈芬的工业生产通常涉及使用溶剂提取法从莲藕叶片中提取生物碱。 高速逆流色谱 (HSCCC) 也用于从莲藕叶片中分离 O-去甲努慈芬和其他生物碱 .

化学反应分析

反应类型: O-去甲努慈芬经历多种化学反应,包括氧化、还原和取代。 已知它在体外以 IC50 为 7.91 μM 抑制 hERG 钾离子通道 .

常见试剂和条件: 涉及 O-去甲努慈芬的反应中使用的常见试剂包括氧化剂、还原剂和各种溶剂。 这些反应的条件根据所需的最终结果而异,但它们通常涉及控制温度和特定的 pH 值 .

形成的主要产物: 涉及 O-去甲努慈芬的反应形成的主要产物取决于反应类型。 例如,氧化反应可能会产生 O-去甲努慈芬的不同氧化衍生物,而还原反应可能会产生该化合物的还原形式 .

相似化合物的比较

O-去甲努慈芬类似于其他阿朴啡类生物碱,如努慈芬和罗默林。 这些化合物在结构和生物活性方面具有相似性,但 O-去甲努慈芬在其对 hERG 钾离子通道的特定抑制方面是独特的 . 例如,努慈芬因其抗炎和抗肿瘤特性而被研究,而罗默林因其潜在的神经保护作用而被研究 .

类似化合物

- 努慈芬

- 罗默林

- 利林丁

- 花束碱

属性

IUPAC Name |

(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOIHNFHOEPHN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953513 | |

| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-55-7 | |

| Record name | (-)-Nornuciferine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6a-beta-Aporphin-2-ol, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nornuciferine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of N-Methylasimilobine in nature?

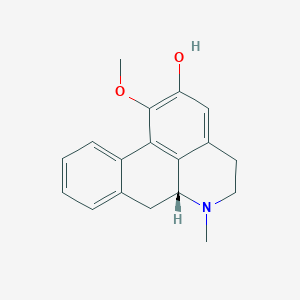

A1: N-Methylasimilobine is found in various plant species, with Nelumbo nucifera (lotus) and Stephania cepharantha being notable sources. [, , , ] In Nelumbo nucifera, it is primarily found in the leaves, but also present in the flowers and stems. [, , ] It has also been isolated from the seeds of Stephania cepharantha. []

Q2: What is the chemical structure of N-Methylasimilobine?

A2: N-Methylasimilobine is an aporphine alkaloid. Its structure consists of a tetracyclic ring system with a methoxy group at position 1 and a methyl group on the nitrogen atom at position 7.

Q3: What is the molecular formula and weight of N-Methylasimilobine?

A3: The molecular formula of N-Methylasimilobine is C18H19NO2. It has a molecular weight of 281.35 g/mol. []

Q4: Has the structure of N-Methylasimilobine been confirmed using spectroscopic methods?

A4: Yes, the structure of N-Methylasimilobine has been elucidated using various spectroscopic methods, including 1H and 13C NMR spectroscopy, as well as mass spectrometry. [, , ]

Q5: What are the reported biological activities of N-Methylasimilobine?

A5: N-Methylasimilobine exhibits several biological activities, including:

- Acetylcholinesterase (AChE) inhibition: It shows potent AChE inhibitory activity, suggesting potential for Alzheimer's disease treatment. []

- Anti-cancer activity: It has demonstrated cytotoxic activity against human melanoma, prostate, and gastric cancer cell lines. []

- Antioxidant activity: It displays antioxidant properties, contributing to its potential health benefits. []

Q6: How does N-Methylasimilobine interact with acetylcholinesterase (AChE)?

A6: N-Methylasimilobine acts as a reversible and non-competitive inhibitor of AChE. [] While the exact binding site is yet to be fully elucidated, molecular modeling studies suggest interactions with the enzyme's active site. []

Q7: Is there any research on Structure-Activity Relationships (SAR) for N-Methylasimilobine?

A7: While specific SAR studies on N-Methylasimilobine are limited, research on related aporphine alkaloids suggests that the presence and position of substituents on the aromatic ring system can significantly influence biological activity. [, ]

Q8: What analytical methods are used to characterize and quantify N-Methylasimilobine?

A8: Various analytical techniques are employed for N-Methylasimilobine analysis, including:

- High-Performance Liquid Chromatography (HPLC): Commonly used with different detection methods like photodiode array detection (PDA) and mass spectrometry (MS) for separation and quantification. [, , , ]

- Leaf Spray Mass Spectrometry (LS-MS): Utilized for rapid in situ analysis and profiling of alkaloids in plant material. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed for structural characterization and confirmation. []

Q9: Are there any specific extraction methods optimized for N-Methylasimilobine from plant sources?

A9: Several extraction techniques have been investigated for N-Methylasimilobine, including:

- Solid-phase extraction (SPE): Used as a pre-treatment step before HPLC analysis to isolate and concentrate alkaloids from plant extracts. []

- Emulsion Liquid Membrane (ELM): A novel method for separating and extracting N-Methylasimilobine and related alkaloids from Nelumbo nucifera. []

- Deep Eutectic Solvents (DESs): A green chemistry approach for extracting alkaloids, including N-Methylasimilobine, from Nelumbo nucifera leaves. []

- Ultrahigh Pressure-Assisted Extraction (UPE): Combined with cloud point extraction (CPE) for rapid extraction and pre-concentration of alkaloids from Nelumbo nucifera leaves. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)